N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide
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Overview
Description
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is a chemical compound with a complex structure that includes benzyl, dichlorophenoxy, and methylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide typically involves the reaction of benzylamine with 3,4-dichlorophenol and methylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
- N-benzyl-2-(3,4-dichlorophenoxy)nicotinamide
- N-benzyl-2-(3,4-dichlorophenoxy)ethanimidamide
Uniqueness
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
24727-44-4 |
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Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dichlorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-19(10-12-5-3-2-4-6-12)16(20)11-21-13-7-8-14(17)15(18)9-13/h2-9H,10-11H2,1H3 |
InChI Key |
KUVYCCPBOPYCAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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